molecular formula C24H48N3O9P B15124613 cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

Cat. No.: B15124613
M. Wt: 553.6 g/mol
InChI Key: LXPBNNMEXPFYQV-UHFFFAOYSA-N
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Description

Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a complex organic compound that combines the properties of cyclohexanamine and a phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine is typically synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

Another method involves the alkylation of ammonia using cyclohexanol . The preparation of the phosphate ester component involves the reaction of the corresponding alcohol with phosphoric acid under controlled conditions.

Industrial Production Methods

Industrial production of cyclohexanamine primarily relies on the hydrogenation of aniline due to its efficiency and cost-effectiveness . The process is carried out in large reactors under high pressure and temperature to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.

    Substitution: The amine group in cyclohexanamine can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphate ester component may participate in phosphorylation reactions, influencing various cellular processes.

Properties

Molecular Formula

C24H48N3O9P

Molecular Weight

553.6 g/mol

IUPAC Name

cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

InChI

InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13)

InChI Key

LXPBNNMEXPFYQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O

Origin of Product

United States

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